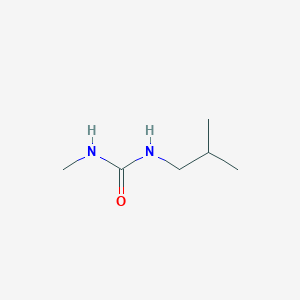

Urea, N-methyl-N'-(2-methylpropyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

38014-54-9 |

|---|---|

Molekularformel |

C6H14N2O |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

1-methyl-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C6H14N2O/c1-5(2)4-8-6(9)7-3/h5H,4H2,1-3H3,(H2,7,8,9) |

InChI-Schlüssel |

JLMRWMITMSWWCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC(=O)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-methyl-N’-(2-methylpropyl)-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and straightforward filtration or extraction procedures to obtain high-purity products .

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it remains widely used due to its efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Urea, N-methyl-N’-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

Substitution: It can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and oxides, depending on the reaction type and conditions .

Wissenschaftliche Forschungsanwendungen

Urea, N-methyl-N’-(2-methylpropyl)- has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing other complex organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: This compound is explored for its potential therapeutic properties, including its use in drug design and development.

Industry: It is employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.

Wirkmechanismus

The mechanism of action of Urea, N-methyl-N’-(2-methylpropyl)- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction is crucial for its biological activity and drug-like properties. The compound can interact with both backbone and side chains of proteins, making van der Waals contacts with nonpolar moieties . These interactions are responsible for its specific biological effects and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Urea, N-methyl-N'-(2-methylpropyl)-

- Synonyms: 1-Methyl-3-(2-methylpropyl)urea; N-Methyl-N'-iso-butylurea .

- CAS No.: 38014-54-9

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19 g/mol

- Structure : A urea derivative with a methyl group (-CH₃) on one nitrogen and a 2-methylpropyl (isobutyl, -CH₂CH(CH₃)₂) group on the adjacent nitrogen.

Key Characteristics :

Comparison with Similar Urea Derivatives

Structural and Functional Comparisons

The table below compares Urea, N-methyl-N'-(2-methylpropyl)- with structurally related urea derivatives:

Physicochemical Properties

Lipophilicity :

- The isobutyl group in the target compound increases lipophilicity compared to straight-chain derivatives (e.g., N-methyl-N-propylurea) but remains less hydrophobic than aromatic analogs (e.g., N'-phenyl derivatives) .

- Branching Effects : The branched isobutyl group may reduce melting points compared to linear chains due to disrupted crystal packing .

Hydrogen Bonding :

Research Findings and Data Gaps

- Synthetic Routes : details synthetic methods for N'-cyclopropyl-N-methyl-N-(4-methylphenyl)urea , emphasizing the role of substituents in reaction yields. Similar strategies (e.g., alkylation of urea precursors) may apply to the target compound .

- Toxicological Data: Limited information exists for most compounds. For example, N,N'-Methylenebis(urea) () lacks comprehensive toxicity studies, a common issue for niche urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.